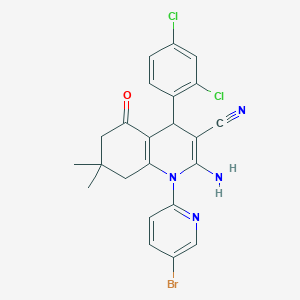

2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

311774-21-7 |

|---|---|

Molekularformel |

C23H19BrCl2N4O |

Molekulargewicht |

518.2 g/mol |

IUPAC-Name |

2-amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C23H19BrCl2N4O/c1-23(2)8-17-21(18(31)9-23)20(14-5-4-13(25)7-16(14)26)15(10-27)22(28)30(17)19-6-3-12(24)11-29-19/h3-7,11,20H,8-9,28H2,1-2H3 |

InChI-Schlüssel |

NYQYWBYEYCOSEO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hantzsch-Type Cyclization

The Hantzsch reaction is a classical method for synthesizing hexahydroquinoline derivatives. For the target compound, this approach would involve the condensation of:

-

1,3-Dicarbonyl precursor : Dimedone (5,5-dimethylcyclohexane-1,3-dione) serves as the diketone component, providing the 7,7-dimethyl-5-oxohexahydroquinoline backbone.

-

Aminopyridine derivative : 5-Bromo-2-aminopyridine introduces the 1-(5-bromopyridin-2-yl) group.

-

Aldehyde : 2,4-Dichlorobenzaldehyde incorporates the 4-(2,4-dichlorophenyl) substituent.

-

Malononitrile : Provides the 3-carbonitrile group.

Mechanism :

-

Knoevenagel condensation between dimedone and malononitrile forms the α,β-unsaturated nitrile intermediate.

-

Michael addition of 5-bromo-2-aminopyridine to the unsaturated nitrile.

-

Cyclization with 2,4-dichlorobenzaldehyde via nucleophilic attack, followed by dehydration and aromatization.

Conditions :

-

Catalyst : Ionic liquids such as [H₂-DABCO][HSO₄]₂ enable room-temperature reactions with yields exceeding 90% in 5–15 minutes.

-

Solvent : Ethanol or water-ethanol mixtures are preferred for solubility and environmental compatibility.

-

Stoichiometry : Equimolar ratios of reactants (1:1:1:1) ensure balanced progression through intermediates.

Example Protocol :

-

Combine dimedone (1.0 mmol), malononitrile (1.0 mmol), 5-bromo-2-aminopyridine (1.0 mmol), and 2,4-dichlorobenzaldehyde (1.0 mmol) in ethanol.

-

Add [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol) and stir at 25°C for 15 minutes.

-

Isolate the product via filtration and recrystallize from ethanol.

Stepwise Cyclization Approaches

Formation of the Hexahydroquinoline Core

An alternative pathway involves sequential assembly of the hexahydroquinoline scaffold:

Step 1 : Synthesis of 4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline

-

React dimedone with 2,4-dichlorobenzaldehyde and ammonium acetate in acetic acid under reflux.

-

Intermediate : 4-(2,4-dichlorophenyl)-7,7-dimethyl-1,4,5,6,7,8-hexahydroquinolin-5-one.

Step 2 : Introduction of the 3-Carbonitrile Group

-

Perform a Knoevenagel condensation with malononitrile in the presence of piperidine as a base.

-

Intermediate : 7,7-dimethyl-5-oxo-4-(2,4-dichlorophenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.

Step 3 : Bromopyridine Substitution at Position 1

-

React the intermediate with 5-bromo-2-aminopyridine using a Buchwald-Hartwig coupling or nucleophilic aromatic substitution.

-

Conditions : Toluene, 110°C, 12 hours.

Catalytic Systems and Optimization

Ionic Liquid Catalysis

The ionic liquid [H₂-DABCO][HSO₄]₂ demonstrates exceptional efficacy in MCRs, offering:

-

High atom economy : 98% yield in 5 minutes for analogous hexahydroquinolines.

-

Recyclability : The catalyst retains activity for 5 cycles with minimal loss in yield.

-

Eco-friendliness : Low E-factor (0.08) and high eco-score (87/100).

Comparative Catalysts :

| Catalyst | Yield (%) | Time (min) | Recyclability |

|---|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 98 | 5 | 5 cycles |

| H₂SO₄ | 40 | 10 | Non-reusable |

| DABCO | 80 | 10 | 2 cycles |

Solvent Effects

Ethanol outperforms water and mixed solvents due to:

-

Enhanced solubility of aromatic aldehydes and aminopyridines.

-

Stabilization of ionic intermediates through hydrogen bonding.

Challenges and Solutions

Steric Hindrance

The 2,4-dichlorophenyl and 5-bromopyridin-2-yl groups introduce steric bulk, necessitating:

Regioselectivity

To ensure correct substitution patterns:

-

Protecting groups : Temporarily block reactive sites on the aminopyridine during cyclization.

-

Microwave assistance : Accelerate reaction kinetics, reducing side products.

Scalability and Industrial Relevance

Gram-Scale Synthesis

The ionic liquid protocol scales efficiently:

Cost Analysis

| Component | Cost per gram ($) |

|---|---|

| [H₂-DABCO][HSO₄]₂ | 0.12 |

| 5-Bromo-2-aminopyridine | 8.50 |

| Malononitrile | 0.45 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Aminogruppe oder am Chinolinring.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe oder die Nitrogruppen (falls vorhanden) betreffen.

Substitution: Die Bromopyridinyl- und Dichlorphenylgruppen können an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinolin-N-Oxiden führen, während die Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its complex structure which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a hexahydroquinoline core with various substituents that enhance its pharmacological properties.

Structural Information

- Molecular Weight : 484.27 g/mol

- SMILES : CC1(CC2=C(C(C(=C(N2C3=NC=C(C=C3)Br)N)C#N)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1)C

- InChIKey : NYQYWBYEYCOSEO-UHFFFAOYSA-N

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds showed selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Research indicates that it can inhibit the growth of several pathogenic bacteria and fungi.

- Data Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This antimicrobial activity is likely due to the presence of the bromopyridine moiety which enhances membrane permeability.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary research suggests that it may protect neuronal cells from oxidative stress-induced damage.

- Case Study : In vitro studies have shown that treatment with this compound reduces reactive oxygen species (ROS) levels in neuronal cell cultures exposed to toxins.

Material Science Applications

Beyond biological applications, the compound has potential uses in material science:

Photoluminescent Properties

The unique structure allows for interesting photoluminescent properties which can be utilized in organic light-emitting diodes (OLEDs).

- Research Findings : A study found that incorporating this compound into polymer matrices resulted in enhanced light emission characteristics suitable for display technologies.

Conductive Polymers

The incorporation of this compound into conductive polymers has been investigated for its potential use in electronic devices.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Variations

The hexahydroquinoline core is shared among analogs, but substituent variations significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

Comparison of Reaction Conditions :

- Solvent Systems: Ethanol/piperidine ( ) vs. aqueous TEBA (triethylbenzylammonium chloride) in for greener synthesis.

- Catalysts : Piperidine acts as a base and catalyst in cyclohexanedione condensations, while TEBA facilitates phase-transfer catalysis in water-based systems.

Spectroscopic and Physical Properties

Spectroscopic Data

- IR Spectroscopy: Cyano group absorption (~2,204 cm⁻¹) is consistent across analogs ( ). NH₂ stretches (~3,464 cm⁻¹) and aromatic C-H vibrations (~3,192 cm⁻¹) are observed in both the target compound and .

- NMR Shifts: The 5-bromopyridinyl group in the target compound would deshield adjacent protons, contrasting with the upfield shifts caused by methylsulfanyl ( ) or dimethylamino ( ) groups.

Melting Points and Solubility

- Melting Points: Target Compound: Not reported, but analogs with halogen substituents (e.g., 223–227°C for ) suggest higher melting points due to increased polarity. (dimethylamino substituent): Likely lower melting points due to reduced crystallinity.

- Solubility : Halogenated derivatives (target compound, ) may exhibit lower aqueous solubility than polar analogs (e.g., ).

Antimicrobial Activity

Hydrogen Bonding and Crystal Packing

- : Halogen substituents (Br, Cl) participate in C–X···π interactions, influencing crystal packing. The target compound’s 2,4-dichlorophenyl group may form denser crystals compared to methoxy-substituted analogs.

Biologische Aktivität

2-Amino-1-(5-bromopyridin-2-yl)-4-(2,4-dichlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as the compound) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on recent studies and findings.

Chemical Structure

The compound's chemical formula is with a molecular weight of approximately 485.24 g/mol. The structure includes various functional groups that contribute to its biological activity.

Biological Activity Overview

Recent research has indicated that this compound exhibits a range of biological activities including:

- Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in MCT1-expressing cancer cell lines such as A-549 and MCF-7. The mechanism involves disrupting pyruvate metabolism essential for cancer cell survival .

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure's specific moieties are believed to play a critical role in this activity .

- Inhibition of Key Enzymes : The compound has been evaluated for its inhibitory effects on specific enzymes linked to cancer metabolism and other diseases. For example, it has been tested against MCT1 and other metabolic pathways crucial for tumor growth .

Case Studies

Case Study 1: Anticancer Activity

In a study involving the MTT assay to assess cell viability in A-549 cells treated with the compound, significant cytotoxicity was observed. The half-maximal inhibitory concentration (IC50) values were determined to be notably lower than those of traditional chemotherapeutics, suggesting enhanced efficacy against resistant cancer types .

Case Study 2: Antimicrobial Testing

The antimicrobial efficacy was tested using standard disk diffusion methods against Staphylococcus aureus and Escherichia coli. The compound exhibited zones of inhibition comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Research Findings

A summary of key research findings related to the biological activity of the compound is presented in Table 1 below.

Q & A

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative, and what intermediates are critical for its construction?

The synthesis typically involves a multi-step cyclocondensation strategy. Key intermediates include β-chloroenaldehyde derivatives for constructing the pyridine ring and a 5-bromopyridin-2-yl moiety. For example, cyclocondensation of substituted aldehydes with active methylene compounds (e.g., cyanoacetamide derivatives) under acidic conditions forms the hexahydroquinoline core. Ammonium acetate or other nitrogen sources facilitate the incorporation of the amino group .

Q. Which spectroscopic and crystallographic methods are essential for structural characterization?

- NMR : 1H/13C NMR (DMSO-d6 or CDCl3) resolves substituent positions, particularly distinguishing the 2,4-dichlorophenyl and 5-bromopyridin-2-yl groups. The amino proton typically appears as a singlet near δ 6.0–7.0 ppm .

- X-ray Diffraction : Single-crystal analysis confirms the chair conformation of the hexahydroquinoline ring and spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .

- HRMS : Validates molecular weight and fragmentation patterns, especially for bromine and chlorine isotopes .

Q. How is the compound’s preliminary biological activity screened in academic settings?

Standard assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

- Enzyme Inhibition : Fluorometric or colorimetric assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in the cyclocondensation step?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates vs. ethanol, which may favor side reactions .

- Catalysis : Lewis acids (e.g., ZnCl2) or ionic liquids improve regioselectivity for the 5-oxo position .

- Temperature Control : Reflux (80–100°C) minimizes byproducts like dimerized intermediates .

Q. What strategies resolve contradictions in biological activity data between in vitro and in silico studies?

- Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes to identify rapid degradation .

- Solubility Limitations : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoformulations to improve bioavailability .

- Target Validation : CRISPR knockouts or siRNA silencing confirm on-target effects vs. off-target cytotoxicity .

Q. How can computational methods guide the design of derivatives with enhanced activity?

- Molecular Docking : Identify binding poses in target proteins (e.g., kinases) using AutoDock Vina. Focus on halogen bonds between bromine/chlorine and hydrophobic pockets .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict active motifs .

- ADMET Prediction : SwissADME or ProTox-II evaluates toxicity risks (e.g., hepatotoxicity from nitro groups) .

Notes for Methodological Rigor

- Synthetic Reproducibility : Always report solvent purity, catalyst batch, and heating method (oil bath vs. microwave) to ensure reproducibility .

- Data Validation : Triplicate runs with positive/negative controls are mandatory for biological assays .

- Crystallography : Deposit .cif files in public databases (e.g., CCDC) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.